3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine
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Overview
Description
3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine is a chemical compound that features a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of Substituents: The bromine, methyl, and trifluoromethyl groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the Propan-1-amine Group: The final step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with propan-1-amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted pyrazole derivatives.
Scientific Research Applications
3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and ability to penetrate biological membranes. This allows it to interact with enzymes, receptors, and other proteins, potentially inhibiting their function or altering their activity .
Comparison with Similar Compounds
Similar Compounds
N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine: A compound with similar structural features but different substituents on the aromatic ring.
4-Bromo-3-(trifluoromethyl)aniline: Another compound with a trifluoromethyl group and bromine, but lacking the pyrazole ring.
Uniqueness
3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H11BrF3N3 |
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Molecular Weight |
286.09 g/mol |
IUPAC Name |
3-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propan-1-amine |
InChI |
InChI=1S/C8H11BrF3N3/c1-5-6(9)7(8(10,11)12)14-15(5)4-2-3-13/h2-4,13H2,1H3 |
InChI Key |
NFWHBQPFPBUECU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCCN)C(F)(F)F)Br |
Origin of Product |
United States |
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